

# Spectroscopic Data Overview for Phenylpropargyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Phenyl-2-propyn-1-ol

Cat. No.: B127171

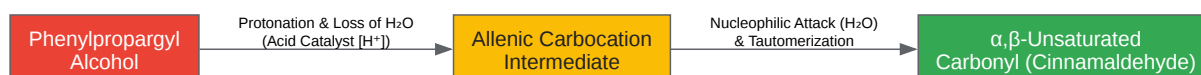
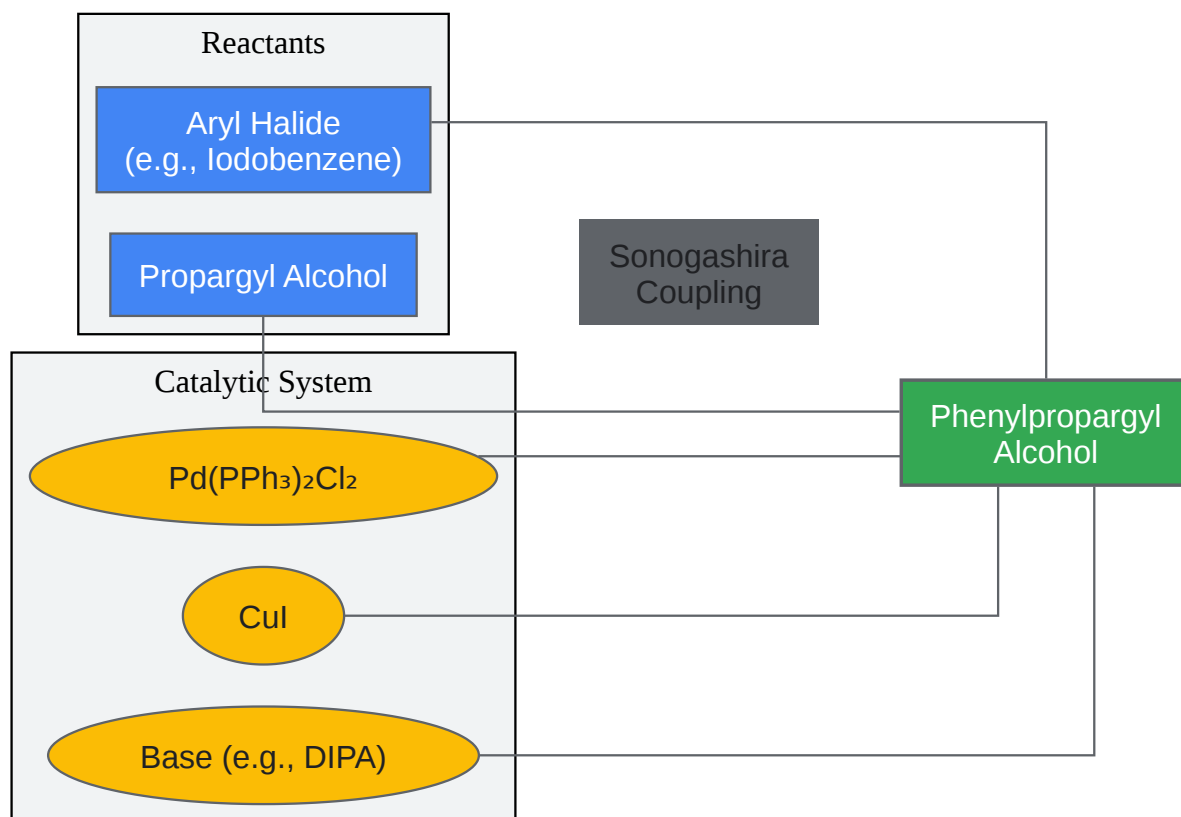
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## Introduction

Phenylpropargyl alcohol, systematically known as **3-phenyl-2-propyn-1-ol** (CAS Number: 1504-58-1), is a versatile organic compound featuring a phenyl group, an alkyne, and a primary alcohol functional group.[1][2] Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, fine chemicals, and advanced materials.[1] For researchers and drug development professionals, a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive overview of the key spectroscopic data for phenylpropargyl alcohol, complete with experimental protocols and relevant chemical pathways.

## Synthesis of Phenylpropargyl Alcohol

A primary method for synthesizing phenylpropargyl alcohol and its derivatives is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (propargyl alcohol) with an aryl halide.[3]



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